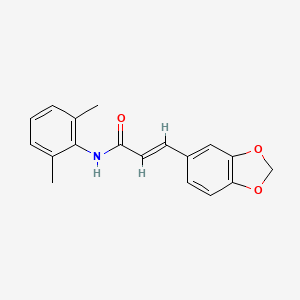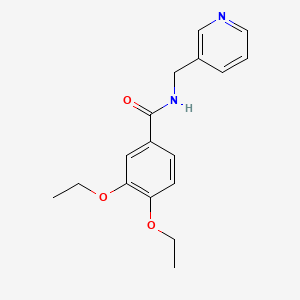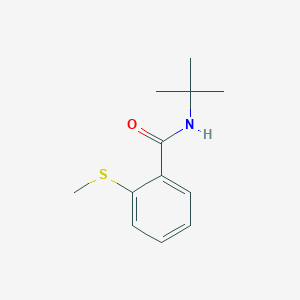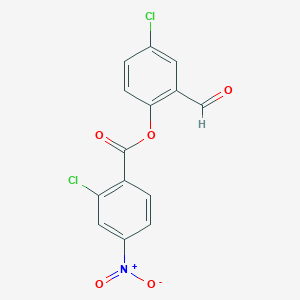
3-(1,3-benzodioxol-5-yl)-N-(2,6-dimethylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-(2,6-dimethylphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as MDMAI or N-methyl-3,4-methylenedioxyamphetamine-indole. It belongs to the class of phenethylamines and is structurally similar to the drug MDMA (3,4-methylenedioxymethamphetamine). However, unlike MDMA, MDMAI is not used as a recreational drug and is primarily studied for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of MDMAI is not fully understood. However, it is believed to act as a serotonin and dopamine releaser, similar to MDMA. It also has affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, neuroprotection, and cognition.
Biochemical and physiological effects:
MDMAI has been shown to increase the levels of serotonin and dopamine in the brain, leading to feelings of euphoria, increased sociability, and empathy. It has also been shown to reduce inflammation and oxidative stress, which could contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMAI is a relatively new compound and has not been extensively studied in laboratory experiments. However, its unique properties and potential therapeutic applications make it a promising candidate for further research. One advantage of MDMAI is its ability to act as a selective serotonin and dopamine releaser, which could reduce the risk of adverse effects compared to traditional antidepressant medications. However, its potential side effects and interactions with other medications are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on MDMAI. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its antidepressant and anxiolytic effects could make it a promising alternative to traditional antidepressant medications. Further research is needed to fully understand the mechanism of action and potential side effects of MDMAI, as well as its interactions with other medications.
Métodos De Síntesis
The synthesis of MDMAI involves the reaction between 2,6-dimethylaniline and 3,4-methylenedioxyphenyl-2-nitropropene, followed by reduction with sodium borohydride. The resulting product is then acylated with acryloyl chloride to yield MDMAI.
Aplicaciones Científicas De Investigación
MDMAI has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. It has been shown to exhibit neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MDMAI has been shown to have antidepressant and anxiolytic effects, which could make it a promising alternative to traditional antidepressant medications.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-4-3-5-13(2)18(12)19-17(20)9-7-14-6-8-15-16(10-14)22-11-21-15/h3-10H,11H2,1-2H3,(H,19,20)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZINRYUGXBIME-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5820548.png)
![2-(4-ethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5820552.png)

![3-(4-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5820567.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5820568.png)
![4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5820575.png)
![3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5820580.png)
![N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5820581.png)


![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-pyridinylmethyl)urea](/img/structure/B5820614.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5820624.png)
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5820633.png)
![N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5820639.png)